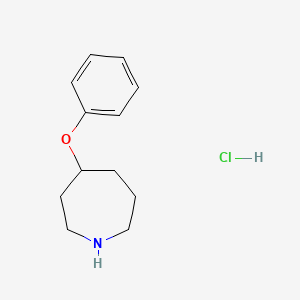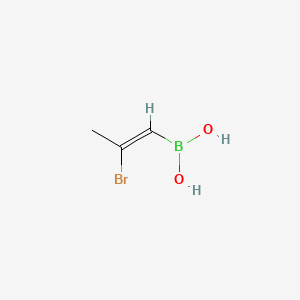
(2-Bromoprop-1-en-1-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromoprop-1-en-1-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a brominated propene. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of (2-Bromoprop-1-en-1-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the reaction of 2-bromopropene with a boron-containing reagent under specific conditions. For instance, the use of bis(pinacolato)diboron in the presence of a palladium catalyst can facilitate the formation of the boronic acid derivative .
Industrial Production Methods
Industrial production methods for this compound often involve scalable versions of the laboratory synthesis techniques. These methods prioritize efficiency, yield, and cost-effectiveness. The use of continuous flow reactors and optimized catalytic systems can enhance the production process, making it suitable for large-scale manufacturing .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Bromoprop-1-en-1-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other derivatives.
Reduction: Reduction reactions can convert the boronic acid to corresponding alcohols or alkanes.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives .
Applications De Recherche Scientifique
(2-Bromoprop-1-en-1-yl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (2-Bromoprop-1-en-1-yl)boronic acid in chemical reactions typically involves the formation of a boronate complex, which can undergo various transformations. In the Suzuki–Miyaura coupling, for example, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation and reductive elimination to form the desired carbon-carbon bond .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylboronic acid
- Vinylboronic acid
- Allylboronic acid
Uniqueness
(2-Bromoprop-1-en-1-yl)boronic acid is unique due to its brominated propene structure, which provides distinct reactivity compared to other boronic acids. This unique structure allows for specific applications in cross-coupling reactions and the synthesis of complex organic molecules .
Propriétés
Formule moléculaire |
C3H6BBrO2 |
|---|---|
Poids moléculaire |
164.80 g/mol |
Nom IUPAC |
[(Z)-2-bromoprop-1-enyl]boronic acid |
InChI |
InChI=1S/C3H6BBrO2/c1-3(5)2-4(6)7/h2,6-7H,1H3/b3-2- |
Clé InChI |
SDVOICXCAALGDP-IHWYPQMZSA-N |
SMILES isomérique |
B(/C=C(/C)\Br)(O)O |
SMILES canonique |
B(C=C(C)Br)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[Imino(methyl)oxo-lambda6-sulfanyl]phenyl}acetic acid hydrochloride](/img/structure/B13463051.png)
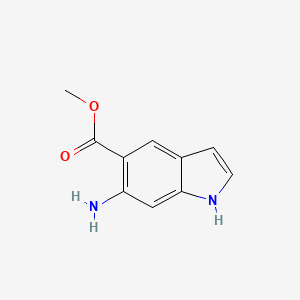
![1H,4H,6H,7H-thiopyrano[3,4-d]imidazol-2-amine, trifluoroacetic acid](/img/structure/B13463063.png)
![tert-butyl N-{7-benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}carbamate](/img/structure/B13463077.png)

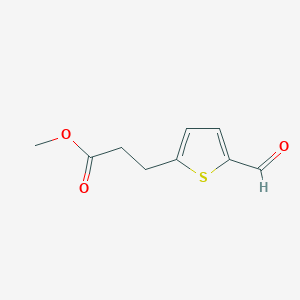
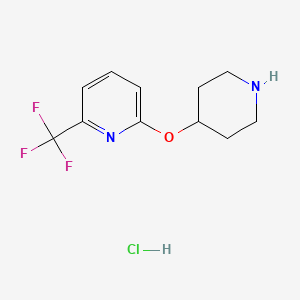
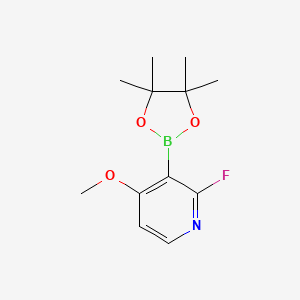
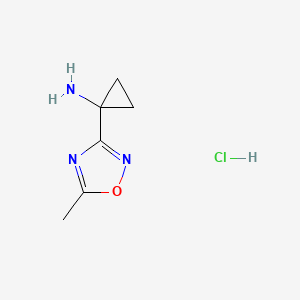

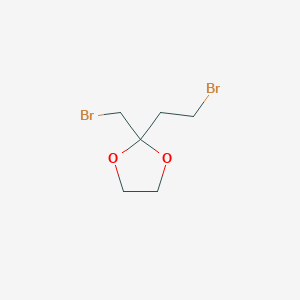
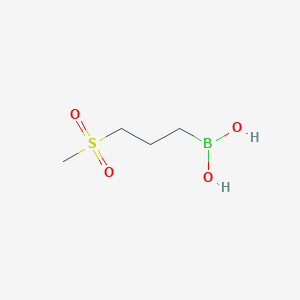
![7-[2-(Trimethylsilyl)ethynyl]quinazoline](/img/structure/B13463125.png)
